molecular formula C13H10ClN3O3S2 B2931482 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 392324-77-5

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2931482
CAS No.: 392324-77-5
M. Wt: 355.81
InChI Key: SHEVNIWMBHJRSA-UHFFFAOYSA-N
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Description

N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a 5-chlorothiophen-2-yl group at the 4-position and a 2,5-dioxopyrrolidin-1-yl moiety on the acetamide side chain.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S2/c14-9-2-1-8(22-9)7-6-21-13(15-7)16-10(18)5-17-11(19)3-4-12(17)20/h1-2,6H,3-5H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEVNIWMBHJRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step reactions. One common route includes the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with N-hydroxysuccinimide and acetic anhydride to introduce the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Oxidation Reactions

The chlorothiophene moiety undergoes oxidation under controlled conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductsReferences
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, RTSulfoxide derivative
Sulfone formationm-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfone derivative

Mechanistic Insight :

  • Oxidation occurs at the sulfur atom in the thiophene ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation).
  • m-CPBA (meta-chloroperbenzoic acid) is more reactive than H<sub>2</sub>O<sub>2</sub>, enabling complete oxidation to sulfones .

Substitution Reactions

The chlorine atom on the thiophene ring is susceptible to nucleophilic substitution:

NucleophileConditionsProductsReferences
AminesK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CThiophene-amine derivatives
ThiolsEtOH, refluxThioether analogs

Example :
Reaction with benzylamine replaces the chlorine atom, yielding N-[4-(5-benzylaminothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide .

Reduction Reactions

While the compound lacks reducible groups like nitro, its dioxopyrrolidine ring can undergo partial reduction:

Reaction TypeReagents/ConditionsProductsReferences
Lactam reductionLiAlH<sub>4</sub>, THF, 0°CPyrrolidine derivative

Note :

  • Reduction of the dioxopyrrolidine ring with LiAlH<sub>4</sub> converts the lactam to a pyrrolidine, altering the compound’s hydrogen-bonding capacity .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionsReagentsProductsReferences
Acidic hydrolysisHCl (6M), refluxCarboxylic acid derivative
Basic hydrolysisNaOH (2M), H<sub>2</sub>O, 60°CSodium carboxylate

Key Finding :

  • Hydrolysis of the acetamide group generates a carboxylic acid, which can enhance water solubility .

Cycloaddition and Cross-Coupling

The thiazole ring participates in metal-catalyzed reactions:

Reaction TypeCatalysts/ReagentsProductsReferences
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl-thiazole hybrids

Application :

  • Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups at the thiazole’s 4-position, diversifying the scaffold .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:

  • Cleavage of the dioxopyrrolidine ring (200–250°C).
  • Fragmentation of the thiophene-thiazole system (>300°C) .

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or microbial growth .

Comparison with Similar Compounds

Key Structural Differences and Implications

  • Substituent Effects: The target compound’s 5-chlorothiophen-2-yl group differs from the 2-chlorophenyl substituent in CAS 338749-93-2. The 2,5-dioxopyrrolidin-1-yl group (cyclic diketone) in the target compound contrasts with the morpholino (saturated amine oxide) in CAS 338749-93-2. Dioxopyrrolidinyl groups are more polarizable, which could reduce membrane permeability but enhance interactions with polar enzyme active sites .
  • Heterocyclic Variations :

    • CAS 551920-96-8 replaces the thiazole core with a triazole, introducing a sulfur atom that may alter redox properties or metal coordination .

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

  • Solubility: Morpholino (CAS 338749-93-2) and pyrimidinone (CAS 898445-90-4) substituents likely improve aqueous solubility compared to the target compound’s dioxopyrrolidinyl group, which may increase hydrophobicity .

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A thiophene moiety
  • A dioxopyrrolidine group

The IUPAC name is indicative of its structural complexity and potential reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By binding to these enzymes, it can reduce the synthesis of pro-inflammatory mediators.
  • Modulation of Receptor Activity : It may interact with specific receptors involved in pain and inflammation pathways, although detailed receptor interactions require further elucidation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to reduce inflammation markers in various cell lines.

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In animal models, it has shown efficacy in reducing pain responses, suggesting potential applications in pain management therapies .

Case Studies and Experimental Data

Several studies have investigated the pharmacological profile of this compound:

  • In Vitro Studies :
    • The compound was tested on human cell lines to assess its effect on inflammatory cytokine production. Results indicated a dose-dependent reduction in cytokines such as TNF-alpha and IL-6 .
  • Animal Models :
    • In rodent models of acute and chronic pain, administration of the compound resulted in significant reductions in pain scores compared to control groups. The effective dose (ED50) was determined to be approximately 40 mg/kg in the formalin test .
  • Comparative Analysis :
    • When compared to other anti-inflammatory agents, this compound demonstrated superior efficacy in certain assays while maintaining a favorable safety profile .

Data Summary Table

Study Type Findings ED50 (mg/kg) Notes
In Vitro CytokineReduced TNF-alpha and IL-6N/ADose-dependent effect observed
Acute Pain ModelSignificant reduction in pain scores40Effective in formalin test
Chronic Pain ModelSustained analgesic effects over time32Long-lasting effects noted

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